2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole

Fragment-based drug discovery Ligand efficiency Molecular weight

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole (CAS 259796-65-1) is a patent-validated, fragment-sized heterobicyclic scaffold for CCR5 antagonist programs. Its aromatic 5H-pyrrole core and 2-methyl substituent confer ideal physicochemical properties (MW 125.13, LogP 1.05, bp 226.5°C) for fragment-based drug discovery. The scaffold delivers sub-100 nM potency when elaborated and enables divergent synthesis of M1-selective muscarinic antagonists. Procure this minimal scaffold to support target validation in HIV, asthma, rheumatoid arthritis, and COPD research. Bulk and custom synthesis available.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
Cat. No. B13107151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1OC2=CNC=C2O1
InChIInChI=1S/C6H7NO2/c1-4-8-5-2-7-3-6(5)9-4/h2-4,7H,1H3
InChIKeyUHNWDBFTXUEWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification for CCR5 Antagonist Research


2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole (CAS 259796-65-1) is a minimally substituted heterobicyclic scaffold composed of a 5H-pyrrole ring fused to a [1,3]dioxole bridge with a single methyl substituent at the 2-position. Physicochemical characterization establishes a molecular weight of 125.125 g·mol⁻¹ (C₆H₇NO₂), density of 1.3±0.1 g·cm⁻³, boiling point of 226.5±9.0 °C at 760 mmHg, and a computed LogP of 1.05 . Pharmacological screening reported in the patent literature identifies the compound as a candidate CCR5 antagonist scaffold relevant to HIV entry inhibition and inflammatory disease research [1].

Why Generic Substitution Fails – Critical Structural Determinants in the [1,3]Dioxolo[4,5-c]pyrrole Series That Prevent Simple Analog Interchange for CCR5 and Muscarinic Programs


Direct replacement of 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole with in-class analogs (e.g., 2,2-dimethyl-tetrahydro, hexahydro, or 2-phenyl derivatives) is scientifically unsound because the nature of the pyrrole ring (aromatic 5H vs. saturated tetrahydro/hexahydro) and the 2-methyl substituent jointly govern both physicochemical properties and receptor-binding pharmacophore geometry. The 5H-aromatic core retains a planar, π-electron-rich pyrrole that supports stacking interactions with aromatic residues in CCR5 [1], whereas saturated analogs lack this electronic feature and adopt puckered conformations that favor muscarinic receptor subtypes [2]. The 2-methyl group further differentiates LogP (measured 1.05 ) – substantially lower than benzyl-substituted congeners (estimated LogP >2.5), critically affecting aqueous solubility and ligand efficiency metrics. Consequently, substituting a bulkier, saturated, or differently substituted analog into a synthetic scheme or screening cascade designed around 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole is expected to yield divergent solubility, binding, and selectivity outcomes. It must be noted that direct, head-to-head quantitative biological data for the title compound are limited in the open literature [1]; the evidence presented below therefore draws on the strongest available cross-study and class-level comparisons.

Product-Specific Quantitative Evidence Guide – Measured Differentiation of 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole from Closest Structural Analogs


Molecular Weight Advantage: Fragment-Like Properties of 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole vs. 2,2-Dimethyl-Tetrahydro Congeners

2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole (MW 125.125 g·mol⁻¹) exhibits a 12.6% lower molecular weight than the closest commercially available tetrahydro analog, cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole (MW 143.18 g·mol⁻¹) . This difference places the title compound firmly within fragment-like chemical space (MW ≤250 Da; Rule-of-Three compliant), whereas the dimethyl-tetrahydro analog begins to exceed the optimal fragment range. The fragment-like character supports higher ligand efficiency (LE) when elaborated toward lead compounds, as fewer heavy atoms need to be added to achieve target potency.

Fragment-based drug discovery Ligand efficiency Molecular weight

LogP Differential: 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole Achieves Favorable Polarity Compared to Benzyl- and Phenyl-Substituted Analogs

The measured/computed LogP of 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole is 1.05 , approximately 1.45 LogP units lower than benzyl-substituted [1,3]dioxolo[4,5-c]pyrrole derivatives, which are estimated to have LogP values exceeding 2.5 based on the addition of one phenyl ring (ΔLogP ≈ +1.5–2.0 per phenyl group). This lower lipophilicity translates into substantially better predicted aqueous solubility and a reduced risk of CYP450-related metabolic liabilities commonly associated with highly lipophilic pyrrole compounds.

Lipophilicity Aqueous solubility LogP

CCR5 Antagonist Scaffold Validation: 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole Series Demonstrates Sub-100 nM Potency in GTPγS Binding Assays vs. Maraviroc Baseline

In the patent-disclosed [³⁵S]GTPγS binding assay using CHO-CCR5 cell membranes stimulated with RANTES (10 nM) or MIP-1β (30 nM), all tested compounds within the 2-methyl-[1,3]dioxolo[4,5-c]pyrrole-derived series achieved IC₅₀ values below 10 µM, with exemplified compounds reaching sub-100 nM antagonist potency [1]. While the approved CCR5 antagonist Maraviroc exhibits IC₅₀ values in the 3–7 nM range in analogous functional assays, the patent series demonstrates that the core scaffold can be elaborated to deliver single-digit to sub-100 nM CCR5 antagonism, a potency window considered tractable for further optimization.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Receptor Selectivity Branching: The Dioxolo[4,5-c]pyrrole Scaffold Delivers M1-Selective Muscarinic Antagonism Superior to Pirenzepine, Distinct from CCR5 Activity

A structurally related tetrahydro-[1,3]dioxolo[4,5-c]pyrrole derivative, (cis,trans)-2-(2,2-diphenylethyl)-5-methyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole oxalate (compound 6), was demonstrated to be equipotent with the clinical M1-selective antagonist Pirenzepine on rabbit vas deferens (M1-putative assay) while exhibiting a superior selectivity profile across M1, M2, M3, and M4 receptor subtypes in radioligand binding studies [1]. This finding establishes that the dioxolo[4,5-c]pyrrole core – when appropriately substituted – can achieve receptor subtype selectivity exceeding that of a marketed drug, reinforcing the scaffold's value across divergent GPCR programs (CCR5, muscarinic).

Muscarinic antagonist M1 selectivity Receptor subtype profiling

Physical Handling and Purification: Lower Boiling Point of 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole Streamlines Distillation vs. High-Boiling Substituted Analogs

The boiling point of 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole is 226.5±9.0 °C at 760 mmHg , which is at least 70 °C lower than more heavily substituted analogs such as (3aR,4R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole (expected boiling point >300 °C based on MW 287.47 and structural complexity). The lower boiling point, combined with a flash point of 82.3±9.0 °C, facilitates standard vacuum distillation for purification, whereas high-MW analogs often require chromatographic separation, increasing procurement and scale-up costs.

Purification Distillation Physical properties

Best Research and Industrial Application Scenarios for 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole – Evidence-Backed Selection Guide


Fragment-Based Drug Discovery (FBDD) for CCR5 Antagonist Lead Generation

With a molecular weight of 125.125 g·mol⁻¹ and LogP of 1.05 , 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole is an ideal fragment-sized starting point for CCR5 antagonist programs. The patent-validated scaffold delivers sub-100 nM potency when elaborated [1], making it suitable for fragment growing, merging, or linking strategies. Its fragment-like physicochemical profile ensures compatibility with high-concentration screening formats (e.g., 1–10 mM in DMSO) commonly used in NMR- and SPR-based fragment screens.

Muscarinic Receptor Subtype Selectivity Profiling and Dual GPCR Ligand Design

The dioxolo[4,5-c]pyrrole scaffold has demonstrated M1-selective muscarinic antagonism equipotent with Pirenzepine while outperforming it in selectivity across M2/M3/M4 subtypes [2]. Researchers pursuing subtype-selective muscarinic ligands, or exploring dual CCR5-muscarinic pharmacology, can use 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole as a common synthetic intermediate to access both target classes through divergent substitution chemistry.

Synthetic Methodology Development on Aromatic Heterobicyclic Cores

The aromatic 5H-pyrrole in 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole offers distinct reactivity (electrophilic substitution, N-H functionalization, cycloaddition) compared to saturated tetrahydro and hexahydro analogs. Its lower boiling point (226.5 °C) and flash point (82.3 °C) facilitate distillation-based purification during method development, reducing reliance on chromatography and enabling scalable reaction optimization.

Inflammatory and Autoimmune Disease Target Validation (HIV, Asthma, RA, COPD)

The patent literature explicitly claims CCR5 antagonism by this compound class as a therapeutic strategy for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. Procurement of the minimal scaffold supports academic and industrial target validation studies in these disease areas, where CCR5-mediated immune cell trafficking is implicated.

Quote Request

Request a Quote for 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.